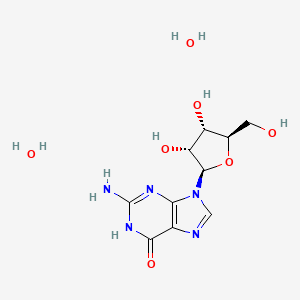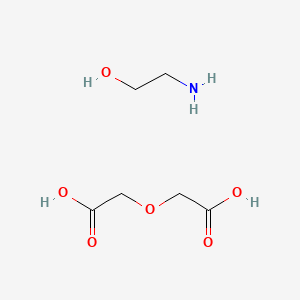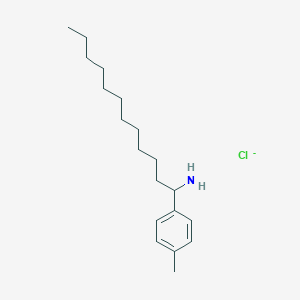
p-Methyl-alpha-undecylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methyl-alpha-undecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN and a molecular weight of 311.93296 g/mol . It is a hydrochloride salt form of p-methyl-alpha-undecylbenzylamine, which is characterized by the presence of a benzylamine group substituted with a methyl group at the para position and an undecyl chain at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-alpha-undecylbenzylamine hydrochloride typically involves the alkylation of p-methylbenzylamine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methyl-alpha-undecylbenzylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or nitriles.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitriles.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted amines or other derivatives.
Scientific Research Applications
Chemistry: p-Methyl-alpha-undecylbenzylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized as a reagent for studying enzyme interactions and as a substrate in biochemical assays. It is also employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, surfactants, and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of p-methyl-alpha-undecylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- p-Methyl-alpha-decylbenzylamine hydrochloride
- p-Methyl-alpha-dodecylbenzylamine hydrochloride
- p-Methyl-alpha-octylbenzylamine hydrochloride
Comparison: Compared to its analogs, p-methyl-alpha-undecylbenzylamine hydrochloride has a unique undecyl chain length, which can influence its physicochemical properties and biological activity. The length of the alkyl chain affects the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it distinct from its shorter or longer chain counterparts.
Properties
CAS No. |
84803-58-7 |
|---|---|
Molecular Formula |
C19H33ClN- |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-(4-methylphenyl)dodecan-1-amine;chloride |
InChI |
InChI=1S/C19H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-19(20)18-15-13-17(2)14-16-18;/h13-16,19H,3-12,20H2,1-2H3;1H/p-1 |
InChI Key |
IMWYTJXLRVILSZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


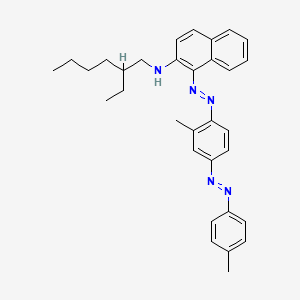
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
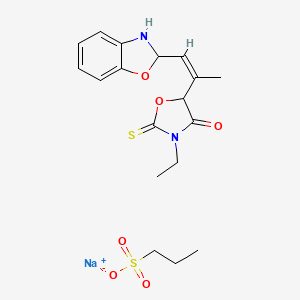
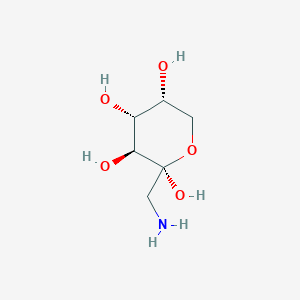
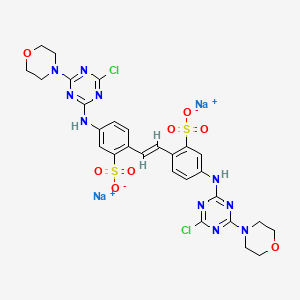
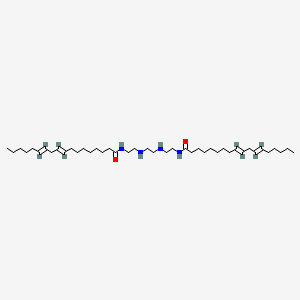
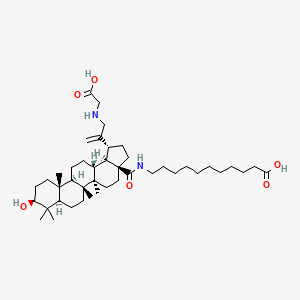




![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
